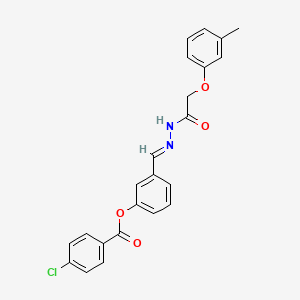
1,2-Diethoxy-4-isothiocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethoxy-4-isothiocyanatobenzene: is an organic compound with the molecular formula C11H13NO2S and a molecular weight of 223.29 g/mol . This compound is characterized by the presence of two ethoxy groups and an isothiocyanate group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2-Diethoxy-4-isothiocyanatobenzene can be synthesized through the reaction of 1,2-diethoxybenzene with thiophosgene (CSCl2) under controlled conditions. The reaction typically involves the following steps:
Starting Material: 1,2-diethoxybenzene.
Reagent: Thiophosgene (CSCl2).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of the thiophosgene.
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate safety measures and equipment.
Chemical Reactions Analysis
Types of Reactions:
1,2-Diethoxy-4-isothiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Addition Reactions: The isothiocyanate group can react with alcohols and thiols to form corresponding carbamates and thiocarbamates.
Common Reagents and Conditions:
Amines: Used in nucleophilic substitution reactions to form thiourea derivatives.
Alcohols and Thiols: Used in addition reactions to form carbamates and thiocarbamates.
Solvents: Common solvents include dichloromethane (CH2Cl2) and tetrahydrofuran (THF).
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Carbamates and Thiocarbamates: Formed from the reaction with alcohols and thiols.
Scientific Research Applications
1,2-Diethoxy-4-isothiocyanatobenzene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-diethoxy-4-isothiocyanatobenzene involves the reactivity of the isothiocyanate group. The isothiocyanate group can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical reactions to modify molecules and create new compounds .
Molecular Targets and Pathways:
Nucleophiles: The primary targets of the isothiocyanate group are nucleophiles, including amines, alcohols, and thiols.
Comparison with Similar Compounds
1,2-Diethoxybenzene: A precursor in the synthesis of 1,2-diethoxy-4-isothiocyanatobenzene.
1,2-Dimethoxy-4-isothiocyanatobenzene: A similar compound with methoxy groups instead of ethoxy groups.
1,4-Diethoxybenzene: A related compound with ethoxy groups in different positions on the benzene ring.
Uniqueness:
This compound is unique due to the presence of both ethoxy and isothiocyanate groups on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it valuable in various chemical reactions and applications .
Properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
1,2-diethoxy-4-isothiocyanatobenzene |
InChI |
InChI=1S/C11H13NO2S/c1-3-13-10-6-5-9(12-8-15)7-11(10)14-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
PLTVHLUAEIEQKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N=C=S)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B12039260.png)

![methyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12039265.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12039267.png)

![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12039274.png)



![5-(4-fluorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12039298.png)

![Ethyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12039320.png)

![2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12039335.png)
